Comprehensive Technical Guide on (R)-5-Hydroxymethyl Tolterodine Methacrylate: Synthesis, Detection, and Toxicological Profiling
Comprehensive Technical Guide on (R)-5-Hydroxymethyl Tolterodine Methacrylate: Synthesis, Detection, and Toxicological Profiling
Executive Summary
Fesoterodine fumarate is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder (OAB) syndrome. As a prodrug, it is rapidly hydrolyzed in vivo by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (desfesoterodine). During the active pharmaceutical ingredient (API) manufacturing process, stringent control of process-related impurities is mandated by ICH Q3A(R2) guidelines. One critical impurity encountered during this synthesis is (R)-5-Hydroxymethyl Tolterodine Methacrylate (often designated as Fesoterodine Related Impurity 10)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic formation, analytical quantification, and toxicological implications.
Chemical Identity & Physicochemical Profiling
Understanding the structural baseline of this impurity is the first step in developing robust clearance strategies. The impurity is a methacrylate ester derivative of the active metabolite desfesoterodine.
| Property | Value |
| Chemical Name | (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate |
| Common Name | (R)-5-Hydroxymethyl Tolterodine Methacrylate |
| CAS Number | 1390644-37-7 |
| Molecular Formula | C26H35NO3 |
| Molecular Weight | 409.57 g/mol |
| Structural Class | Methacrylate ester, tertiary amine |
Mechanistic Origins in API Synthesis
To control an impurity, one must understand its causality. Fesoterodine is synthesized via the esterification of the phenolic hydroxyl group of desfesoterodine using isobutyryl chloride as the primary acylating agent.
The formation of the methacrylate impurity is directly tied to the chemical purity of this acylating reagent. Commercially sourced isobutyryl chloride can contain trace levels of methacryloyl chloride[2]. This contamination typically arises from the dehydrogenation of the isobutyryl moiety or as a synthetic carryover during the reagent's upstream manufacturing. Because methacryloyl chloride exhibits identical electrophilic reactivity to isobutyryl chloride, it readily reacts with the phenolic oxygen of desfesoterodine, yielding the methacrylate ester impurity instead of the target isobutyrate ester.
Reaction pathway illustrating the formation of Fesoterodine and its methacrylate impurity.
Toxicological Implications: The Michael Acceptor Alert
Unlike the target API (which contains a saturated isobutyrate ester), the methacrylate impurity contains an α,β-unsaturated carbonyl group. This specific structural motif acts as a Michael reaction acceptor .
In biological systems, Michael acceptors are highly electrophilic and can covalently bind to soft nucleophiles, most notably the sulfhydryl (-SH) groups found in reduced glutathione (GSH) and critical cellular proteins[3]. The depletion of GSH and the covalent modification of proteins are well-documented structural alerts for potential cytotoxicity, skin sensitization, and genotoxicity (DNA reactivity). Consequently, regulatory bodies require this impurity to be strictly quantified and controlled to parts-per-million (ppm) thresholds to ensure patient safety and API integrity.
Analytical Methodology: LC-MS/MS Quantification Workflow
To achieve the requisite sensitivity and specificity for ppm-level detection, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is employed. The following methodology explains the causality behind each experimental parameter.
Step-by-Step Protocol:
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Sample Preparation & Internal Standardization : Dissolve the Fesoterodine Fumarate API in a diluent of Acetonitrile:Water (50:50, v/v) to a concentration of 10 mg/mL. Spike the sample with a known concentration of a deuterated internal standard (e.g., Fesoterodine-d14). Causality: The internal standard co-elutes with the analytes and experiences identical matrix effects, making the quantification self-validating and highly accurate regardless of minor sample matrix variations.
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Chromatographic Separation (UHPLC) :
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Column : C18 (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase : Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).
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Causality: The C18 stationary phase relies on hydrophobic interactions. The methacrylate impurity's double bond makes it slightly more polar and structurally rigid compared to the saturated API. This subtle difference allows the C18 column to resolve the impurity from the main API peak, preventing ion suppression. Formic acid lowers the pH, ensuring the tertiary amine (diisopropylamino group) is fully protonated, which exponentially increases ionization efficiency.
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Mass Spectrometry Detection (ESI+) : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). The tertiary amine readily accepts a proton, forming a stable [M+H]+ ion at m/z 410.3.
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Multiple Reaction Monitoring (MRM) : Monitor the transition from m/z 410.3 to its primary product ions (e.g., m/z 212.1, corresponding to the diisopropylamino-phenylpropyl cleavage) to ensure absolute specificity and eliminate background noise.
Step-by-step analytical workflow for the LC-MS/MS quantification of the methacrylate impurity.
References
- Pharmaffiliates. "Fesoterodine-impurities" (Reference for Fesoterodine Related Impurity 10 / CAS: 1390644-37-7).
- Prime Scholars. "Relationships between the Reduced Glutathione (GSH) Reactivity of Dental Methacrylates, Michael-reaction Acceptors and their 13C".
- Oxford University Press. "Investigation of the Positive Response of Ethyl Acrylate in the Mouse Lymphoma Genotoxicity Assay" (Reference for Michael Acceptor GSH Depletion).
- Chem960. "920-46-7(2-methylprop-2-enoyl chloride)" (Reference for Methacryloyl chloride impurity in reagents).
